molecular formula C10H19N3O B1206594 Centperazine CAS No. 25143-13-9

Centperazine

Cat. No.: B1206594
CAS No.: 25143-13-9
M. Wt: 197.28 g/mol
InChI Key: RJIZRWPAYCUABD-UHFFFAOYSA-N
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Description

Centperazine is a synthetic compound with the molecular formula C10H19N3O. It is known for its unique structure, which includes a pyrazino-pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Centperazine typically involves the condensation of 1,2-diaminobenzene with appropriate carbon units, followed by cyclization reactions. One common method includes the reductive cyclization of diphenylamines or oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often require the use of catalysts such as palladium and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve multistep synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Centperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of Centperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic processes and receptors in the nervous system .

Comparison with Similar Compounds

Centperazine can be compared with other compounds that share a similar pyrazino-pyrimidinone core. Some of these compounds include:

This compound stands out due to its unique structure and versatile applications, making it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

7-ethyl-2-methyl-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-11(2)6-7-13(9)10(12)14/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIZRWPAYCUABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948006
Record name 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25143-13-9
Record name 7-Ethyloctahydro-2-methyl-6H-pyrazino[1,2-c]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25143-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Centperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025143139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-2-methyloctahydro-6H-pyrazino[1,2-c]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the proposed mechanism of action for Centperazine's antifilarial activity?

A1: While the exact mechanism remains unclear, research suggests that this compound, like its analogue diethylcarbamazine (DEC), might exert its effects by modulating the immune system's response to microfilariae. Studies demonstrate that this compound enhances antibody-mediated cellular adherence to both sheathed and unsheathed microfilariae in vitro. [] This enhanced immune response could lead to the destruction of the microfilariae. Additionally, research indicates that this compound inhibits the uptake of 5-hydroxytryptamine (5-HT) by Litomosoides carinii, a filarial parasite. [, ] This inhibition might disrupt the parasite's neurotransmission and contribute to its demise. Further research is necessary to fully elucidate the specific molecular targets and downstream effects of this compound.

Q2: Does this compound affect the adult stages of filarial parasites?

A2: In vitro studies using Acanthocheilonema viteae, a rodent filarial parasite, showed that this compound was ineffective against adult worms even at concentrations as high as 1 mg/ml. [] This suggests that this compound might primarily target the microfilariae stage of the parasite.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H19N3O, and its molecular weight is 197.28 g/mol. []

Q4: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A5: Studies in rats revealed that after intravenous administration, this compound exhibits a rapid initial distribution phase followed by a slower elimination phase with a half-life of 4.4 hours. [] Tissue distribution studies indicated widespread distribution of the drug, with the highest concentration found in the brain. [] Approximately 83.5% of the administered dose was eliminated within 24 hours, primarily through urine (61.1%) and feces (21.3%). [] Further research is necessary to comprehensively characterize the PK/PD profile of this compound in humans.

Q5: What is the evidence for the antifilarial activity of this compound?

A6: In vitro studies demonstrated that this compound exhibits microfilaricidal and infective larvicidal activity against A. viteae. [] It effectively killed 100% of microfilariae and infective larvae at concentrations of 0.25 mg/ml and 0.0313 mg/ml, respectively. [] Animal studies using Mastomys natalensis infected with Brugia malayi showed that pretreatment with this compound did not prevent infection but resulted in a significantly higher recovery of adult worms compared to controls. [] This suggests a potential effect on worm viability or development. A double-blind clinical trial in humans with bancroftian filariasis indicated that while this compound was less effective than DEC in reducing microfilaraemia, it showed a comparable ability to prevent the recurrence of acute attacks and had a significantly lower incidence of side effects. []

Q6: What are the challenges associated with formulating this compound?

A8: Research highlights the need for developing sustained-release formulations of this compound. [] This is likely due to its relatively short half-life and the need to maintain therapeutic drug levels over an extended period for optimal efficacy against filarial infections. Studies explored the use of various excipients and coating materials to modulate the release kinetics of this compound from matrix tablets. [, ]

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